Benzoylglycyl-d-histidyl-l-leucine

Description

Contextualization within Peptide Chemistry and Bioactive Peptides

Peptides, short chains of amino acid monomers linked by peptide bonds, are fundamental to numerous biological processes. Bioactive peptides are of particular scientific interest as they can act as hormones, neurotransmitters, and enzyme inhibitors. The specific sequence and stereochemistry of the amino acids in a peptide chain dictate its three-dimensional structure and, consequently, its biological activity.

Benzoylglycyl-d-histidyl-l-leucine is a synthetic tripeptide. Its structure, featuring a benzoyl group at the N-terminus followed by glycine (B1666218), a D-isomer of histidine, and an L-isomer of leucine (B10760876), is designed for specific interactions with target enzymes. The inclusion of a D-amino acid is a notable feature in peptide chemistry, often introduced to enhance the peptide's stability against degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.

Historical Perspective on Angiotensin-Converting Enzyme (ACE) Inhibitors and Related Peptidomimetics

The scientific journey toward understanding compounds like this compound is intrinsically linked to the discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors. The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and ACE is a central enzyme in this pathway. nih.gov The discovery that peptides from the venom of the Brazilian viper, Bothrops jararaca, could inhibit ACE was a landmark in cardiovascular medicine. nih.gov

This discovery spurred the development of the first synthetic ACE inhibitors, such as captopril. nih.gov These early inhibitors were often peptidomimetics, molecules that mimic the structure of natural peptides to interact with biological targets. The development of these drugs highlighted the importance of the C-terminal dipeptide sequence of substrates for binding to ACE. nih.gov

A widely used synthetic substrate for measuring ACE activity in laboratory settings is Benzoylglycyl-L-histidyl-L-leucine, also known as Hippuryl-L-histidyl-L-leucine (HHL). acs.orgnih.gov The hydrolysis of this substrate by ACE is a standard method for determining the enzyme's activity. nih.govnih.gov

Overview of Research Trajectories for this compound

Direct research focusing exclusively on this compound is limited in publicly available literature. The majority of studies have centered on its all-L-amino acid counterpart, Benzoylglycyl-L-histidyl-L-leucine (HHL), primarily in the context of its use as a standard substrate for ACE activity assays.

Research trajectories involving HHL have focused on:

Enzyme Kinetics: Determining the Michaelis-Menten constants (Km) and other kinetic parameters of ACE using HHL as the substrate. nih.gov

Assay Development: Optimizing conditions for ACE activity assays, including pH, temperature, and ion concentrations, with HHL as the substrate. nih.govnih.gov

Comparative Studies: Comparing the hydrolysis of HHL by ACE with other enzymes, such as carboxypeptidase A, to understand substrate specificity. nih.gov

Research on peptides containing D-amino acids, a category that includes this compound, generally follows a different trajectory. These studies often investigate:

Enzymatic Stability: Assessing the resistance of D-amino acid-containing peptides to degradation by proteases.

Receptor/Enzyme Interaction: Examining how the change in stereochemistry affects binding affinity and inhibitory potency.

Pharmacokinetic Properties: Evaluating how increased stability might translate to a longer duration of action in a biological system.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough scientific investigation into this compound stems from the potential advantages conferred by the inclusion of a D-histidine (B556032) residue. While its L-histidine (B1673261) counterpart is a known substrate for ACE, the introduction of a D-amino acid could transform it into a more effective inhibitor.

The key motivations for this research include:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by peptidases in the body. This increased stability could lead to a longer half-life and more sustained inhibitory effect compared to all-L-peptides.

Altered Binding Affinity and Inhibition: The stereochemistry of the histidine residue is critical for its interaction with the active site of ACE. A D-histidine residue could potentially alter the binding mode of the peptide, possibly leading to a tighter and more inhibitory interaction. Studies on other peptides have shown that D-amino acid substitutions can significantly impact biological activity.

Development of Novel Peptidomimetic Inhibitors: Understanding the structure-activity relationship of this compound could provide valuable insights for the design of new, more potent, and stable ACE inhibitors. This knowledge contributes to the broader field of rational drug design.

While direct experimental data on this compound is scarce, the scientific principles of peptide chemistry and enzyme inhibition provide a strong foundation for its investigation as a potentially valuable research compound.

Detailed Research Findings

Given the limited direct research on this compound, this section presents data on its well-studied L-histidine analogue and the general effects of D-amino acid substitution in peptides to provide a comprehensive scientific context.

Table 1: Properties of Benzoylglycyl-L-histidyl-L-leucine (HHL) as an ACE Substrate

| Property | Value/Observation | Reference |

|---|---|---|

| Enzyme | Angiotensin-Converting Enzyme (ACE) | nih.govnih.gov |

| Action | Substrate | nih.govnih.gov |

| Hydrolysis Products | Benzoylglycine and Histidyl-leucine | |

| Optimal pH for Hydrolysis | 8.3 | nih.gov |

| Michaelis Constant (Km) | 0.9 mmol/l (in serum) | nih.gov |

| Chloride Ion Dependence | Activity is dependent on chloride ion concentration | nih.govnih.gov |

Table 2: General Effects of D-Amino Acid Substitution in Peptides

| Effect | Description |

|---|---|

| Proteolytic Stability | Increased resistance to degradation by proteases, leading to a longer biological half-life. |

| Conformational Changes | Alters the peptide's secondary and tertiary structure, which can affect its interaction with biological targets. |

| Receptor/Enzyme Binding | Can either increase or decrease binding affinity and activity, depending on the specific residue and its role in the interaction. |

| Immunogenicity | May reduce the immunogenic potential of the peptide. |

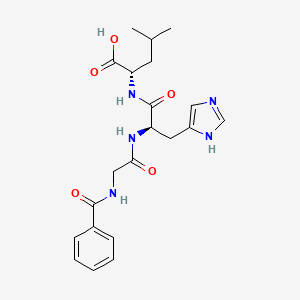

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27N5O5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17+/m1/s1 |

InChI Key |

AAXWBCKQYLBQKY-SJORKVTESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Benzoylglycyl D Histidyl L Leucine

Solid-Phase Peptide Synthesis (SPPS) Approaches for Benzoylglycyl-d-histidyl-l-leucine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides like this compound. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The general SPPS cycle for this tripeptide would commence with the anchoring of the C-terminal amino acid, l-Leucine, to the resin. This is followed by sequential cycles of deprotection of the α-amino group and coupling of the subsequent protected amino acids, d-Histidine (B556032) and then Glycine (B1666218). The process culminates with the introduction of the N-terminal benzoyl cap, followed by cleavage of the completed peptide from the resin support and removal of all protecting groups.

Optimization of Resin Chemistry and Linkers

The choice of resin and linker is critical as it dictates the conditions for the final cleavage step and influences the purity of the resulting peptide. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resin/linker combinations are suitable.

Wang Resin: This is a polystyrene-based resin functionalized with a 4-hydroxybenzyl alcohol linker. acs.org It is widely used for Fmoc-based SPPS to produce C-terminal peptide acids. The peptide is cleaved from the Wang resin using strong acids, typically a high concentration of trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups. jpt.com

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in dichloromethane (B109758) or acetic acid/trifluoroethanol/dichloromethane mixtures). acs.orgresearchgate.net This mild cleavage is particularly advantageous as it allows for the isolation of a fully protected peptide, which can be useful for subsequent fragment condensation in solution. A key benefit of the 2-chlorotrityl linker is the suppression of side reactions, such as diketopiperazine formation, which can occur after the dipeptide stage (in this case, d-His-l-Leu). researchgate.netacs.org It also minimizes racemization of the C-terminal residue during its initial loading onto the resin, which is a concern for histidine. acs.org

| Resin/Linker | Polymer Support | Cleavage Condition | Key Advantages for Synthesis |

| Wang Resin | Polystyrene | Strong Acid (e.g., 95% TFA) | Cost-effective, standard for producing C-terminal acids. acs.org |

| 2-Chlorotrityl Resin | Polystyrene | Mild Acid (e.g., 1% TFA, Acetic Acid) | Minimizes racemization and diketopiperazine formation; allows cleavage with side-chain protection intact. acs.orgresearchgate.netacs.org |

| PAM Resin | Polystyrene | Strong Acid (e.g., HF) | Often used in Boc-based synthesis, provides high stability during synthesis. acs.orgacs.org |

Solution-Phase Synthesis Techniques

Before the dominance of SPPS, peptides were exclusively synthesized in solution, a technique now referred to as Liquid-Phase Peptide Synthesis (LPPS). masterorganicchemistry.com While more labor-intensive due to the need for purification after each step, solution-phase synthesis remains valuable, particularly for large-scale production and the synthesis of peptide fragments. mdpi.com

The synthesis of this compound in solution could be approached through either a stepwise or fragment condensation strategy. A plausible stepwise route would involve:

Protecting the C-terminus of l-Leucine as a methyl or benzyl (B1604629) ester (e.g., H-l-Leu-OMe).

Coupling Nα-Boc-d-His(Trt)-OH to H-l-Leu-OMe using a coupling reagent like DCC/HOBt to form the dipeptide Boc-d-His(Trt)-l-Leu-OMe. masterorganicchemistry.com The Boc group is often preferred over Fmoc in solution-phase synthesis.

Removing the Boc group with an acid (e.g., TFA or HCl in dioxane) to yield H-d-His(Trt)-l-Leu-OMe.

Coupling N-Benzoyl-Glycine (Hippuric acid) to the deprotected dipeptide to form Bz-Gly-d-His(Trt)-l-Leu-OMe.

Finally, removing the C-terminal ester (e.g., via saponification with NaOH) and the Trityl group (via mild acidolysis) to yield the final product.

Purification, typically by crystallization or chromatography, is required after each coupling and deprotection step to remove excess reagents and byproducts. google.com

Chemoenzymatic Synthesis Routes to this compound and Analogs

Chemoenzymatic peptide synthesis (CEPS) leverages the high stereoselectivity and chemoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govqyaobio.com This approach offers significant advantages, including mild reaction conditions (aqueous environment, neutral pH), avoidance of racemization, and a reduced need for side-chain protecting groups. nih.govnih.gov

For the synthesis of this compound, a protease could be used to ligate two precursor fragments. The reaction is the reverse of peptide hydrolysis and can be controlled by manipulating reaction equilibria or kinetics.

Kinetically-Controlled Synthesis: This is the more common approach, where an activated C-terminal ester of the acyl donor fragment (e.g., Bz-Gly-OMe or Bz-Gly-OEt) is used. An enzyme such as papain or α-chymotrypsin would catalyze the aminolysis of this ester by the nucleophilic amino group of the second fragment (e.g., H-d-His-l-Leu-OH). nih.gov α-Chymotrypsin shows a preference for cleaving (and thus forming) bonds involving aromatic or large hydrophobic residues like Leucine (B10760876) at the P1 position, making it a potential candidate. internationalscholarsjournals.comnih.gov

Thermodynamically-Controlled Synthesis: This involves shifting the reaction equilibrium toward synthesis by removing the product (e.g., through precipitation) or using minimal water environments.

A key challenge in synthesizing the target peptide would be the enzyme's stereospecificity. Many proteases are highly specific for l-amino acids. Therefore, a standard protease might not efficiently recognize the d-Histidine residue. However, enzyme engineering and the use of less specific proteases or non-ribosomal peptide synthetases (NRPSs) could potentially overcome this limitation. acs.orgqyaobio.com The synthesis of peptides containing histidine and leucine has been demonstrated using enzymatic methods. nih.govgoogle.com

Derivatization Strategies for Functionalization and Labeling

Derivatization involves chemically modifying the peptide to introduce new functional groups or labels. This is often done to facilitate detection, study interactions, or alter physicochemical properties. While the N-terminus of the target peptide is already capped with a benzoyl group, other sites are available for modification.

Introduction of Reporter Groups for Spectroscopic Analysis

Reporter groups, particularly fluorescent dyes, are attached to peptides to enable their detection and quantification in various assays, such as fluorescence microscopy, binding studies, and high-throughput screening. jpt.comgenscript.com

The introduction of a fluorescent reporter onto an analogue of this compound could be achieved through several strategies:

C-Terminal Labeling: The C-terminal carboxyl group can be activated (e.g., with EDC/NHS) and reacted with an amine-containing fluorophore. This places the label at a specific site away from the main recognition elements of the peptide.

Side-Chain Labeling: An analogue of the peptide could be synthesized incorporating an amino acid with a reactive side chain, such as Lysine or Ornithine. The primary amine on the side chain of these residues provides a convenient handle for conjugation with an N-hydroxysuccinimide (NHS) ester of a fluorophore. For example, reacting an NHS-ester of fluorescein (B123965) (FITC) or rhodamine (TAMRA) would form a stable amide bond. acs.orgsb-peptide.com

N-Terminal Labeling: If the benzoyl cap were omitted, the free N-terminus of Gly-d-His-l-Leu would be the most common site for labeling via reaction with a dye's NHS ester. sb-peptide.com

The choice of fluorophore depends on the specific application, considering factors like excitation/emission wavelengths, quantum yield, and environmental sensitivity.

| Reporter Group (Fluorophore) | Excitation Max (nm) | Emission Max (nm) | Common Conjugation Chemistry |

| FAM (Carboxyfluorescein) | ~495 | ~517 | NHS ester reaction with primary amines. sb-peptide.com |

| TAMRA (Tetramethylrhodamine) | ~555 | ~580 | NHS ester reaction with primary amines. sb-peptide.com |

| Cy3 | ~550 | ~570 | NHS ester reaction with primary amines. |

| Cy5 | ~649 | ~670 | NHS ester reaction with primary amines. |

Bioconjugation Techniques for Target Exploration

Bioconjugation involves the chemical modification of a peptide to attach a label or a probe, which can then be used to study its interactions with biological targets. For this compound, the histidine residue is a prime site for such modifications. Histidine-specific bioconjugation techniques are valuable for identifying the binding partners and understanding the mechanism of action of this peptide. researchgate.netnih.gov

Several strategies for histidine modification can be employed:

Visible-Light-Promoted Modifications: Recent advances have enabled the use of visible light to promote the selective modification of histidine residues in peptides and proteins. nih.govnih.govacs.org These methods are often chemoselective and can be performed under biocompatible conditions.

Alkylation: The imidazole (B134444) ring of histidine can be alkylated, although this can be challenging to achieve selectively due to the presence of other nucleophilic residues. nih.govresearchgate.net

Aryl Fluorosulfate (B1228806) Conjugation: Aryl fluorosulfates have been identified as electrophiles that can react with histidine residues, providing another avenue for covalent labeling. acs.org

Metal-Chelating Properties: The imidazole side chain of histidine can chelate metal ions. This property can be exploited for bioconjugation by designing probes that interact with the peptide through metal coordination. scielo.br

These bioconjugation strategies can be used to attach various tags to this compound, such as fluorescent dyes for imaging, biotin (B1667282) for affinity purification of binding partners, or photo-crosslinkers to covalently trap interacting molecules.

| Bioconjugation Technique | Principle | Application in Target Exploration |

| Visible-Light-Promoted Thioacetal Activation | Light-induced generation of a thionium (B1214772) intermediate that reacts with the histidine imidazole ring. | Labeling with fluorescent probes for cellular imaging and localization studies. nih.govrsc.org |

| C-H Alkylation | Radical-mediated alkylation of the histidine imidazole ring. | Introduction of functional groups for subsequent click chemistry reactions to attach reporter tags. nih.govresearchgate.net |

| Aryl Fluorosulfate Reaction | Covalent modification of the histidine side chain by reaction with an aryl fluorosulfate electrophile. | Covalent labeling of target proteins for identification and characterization. acs.org |

Table 2: Bioconjugation Techniques for this compound

Stereochemical Purity and Chiral Resolution Challenges

The presence of both a D-amino acid (D-histidine) and an L-amino acid (L-leucine) in this compound presents specific challenges in ensuring stereochemical purity. The biological activity of peptides is often highly dependent on their stereochemistry, making the control and analysis of chiral purity a critical aspect of their synthesis and characterization. chromatographytoday.comnih.gov

Challenges in Stereochemical Purity:

Racemization during Synthesis: The activation of amino acids during peptide coupling can sometimes lead to racemization, particularly at the α-carbon. This can result in the formation of diastereomeric impurities that are difficult to separate from the desired product.

Commercial Availability of Chiral Precursors: The synthesis relies on the availability of enantiomerically pure D-histidine and L-leucine starting materials. Impurities in these precursors will be carried through the synthesis.

Analytical Separation of Diastereomers: The separation of the desired this compound from potential diastereomers (e.g., Benzoylglycyl-L-histidyl-L-leucine) can be challenging due to their similar physical properties.

Chiral Resolution Techniques: To address these challenges, several analytical techniques are employed to assess and ensure the stereochemical purity of the final peptide:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to their separation. chromatographytoday.comchiraltech.com

Derivatization with Chiral Reagents: The peptide can be derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated by standard reverse-phase HPLC. acs.org

Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used for the chiral analysis of peptides, often with the addition of a chiral selector to the running buffer. researchgate.netnih.gov

Mass Spectrometry (MS): While MS alone cannot distinguish between stereoisomers, it can be coupled with a separation technique like HPLC or CE to identify the separated isomers based on their mass-to-charge ratio. nih.gov

| Analytical Technique | Principle of Chiral Resolution | Advantages |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | Direct separation without derivatization. chromatographytoday.comchiraltech.com |

| Derivatization with Marfey's Reagent followed by HPLC | Conversion of enantiomers/diastereomers into diastereomeric derivatives that are separable on a standard C18 column. | High sensitivity and widely applicable. acs.org |

| Chiral Capillary Electrophoresis | Differential migration of stereoisomers in an electric field in the presence of a chiral selector. | High separation efficiency and low sample consumption. researchgate.netnih.gov |

Table 3: Techniques for Chiral Resolution of this compound

Molecular Recognition and Enzymatic Interaction Mechanisms of Benzoylglycyl D Histidyl L Leucine

Interactions with Angiotensin-Converting Enzyme (ACE) Isoforms

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, primarily known for its role in blood pressure regulation. It exists in two main isoforms: somatic ACE (sACE), found in various tissues including the lungs, and testicular ACE (tACE), found exclusively in the testes. Benzoylglycyl-d-histidyl-l-leucine, often referred to as Hippuryl-L-Histidyl-L-Leucine (HHL), is a widely used substrate for assaying the activity of these enzymes. evitachem.com

Substrate Specificity and Binding Affinity Studies (in vitro)

The interaction between this compound and ACE is characterized by specific binding within the enzyme's active site, leading to the cleavage of the histidyl-leucine bond and the release of hippuric acid and histidyl-leucine. evitachem.com In vitro studies using serum as the source of ACE have determined the Michaelis constant (Km) for HHL to be 0.9 mmol/l. nih.gov This value provides a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of ACE for this particular substrate.

Higher concentrations of HHL have been observed to cause substrate inhibition, a phenomenon where the enzyme's activity decreases at very high substrate concentrations. nih.gov The binding affinity of substrates and inhibitors to ACE can be influenced by the presence of different isoforms. For instance, studies on ACE inhibitors have shown that lung ACE possesses two distinct binding sites with different affinities, whereas testicular ACE has only one. researchgate.net While specific binding affinity constants (like Kd) for this compound with each ACE isoform are not extensively documented in the provided search results, the differential binding of inhibitors suggests that substrate affinity may also vary between the somatic and testicular forms of the enzyme.

Table 1: Kinetic Parameters of ACE with this compound

| Parameter | Value | Enzyme Source |

| Michaelis Constant (Km) | 0.9 mmol/l | Serum ACE |

| Optimal pH | 8.3 | Serum ACE |

| Optimal Potassium Chloride Concentration | 1.1 mol/l | Serum ACE |

| Activation Energy | 57 kJ/mol | Serum ACE |

| Data sourced from a study on the optimized determination of ACE activity. nih.gov |

Active Site Mapping and Ligand Efficiency Analysis

The active site of ACE is a deep cleft containing a zinc ion that is essential for catalysis. The binding of substrates like this compound occurs within specific subsites of this cleft. Molecular docking and structural studies have identified key amino acid residues that form these binding pockets. nih.govscielo.br

The ACE active site is generally considered to have three main pockets:

S1 Pocket: This pocket accommodates the C-terminal residue of the substrate. Key residues in this pocket include A354, E384, and Y523. nih.gov

S2 Pocket: This pocket binds the penultimate substrate residue. It is formed by residues such as Q281, H353, K511, H513, and Y520. nih.gov

S1' Pocket: This pocket interacts with the N-terminal part of the cleaved dipeptide and includes the residue E162. nih.gov

Investigation of Cross-Reactivity with Other Peptidases and Proteases

While this compound is a well-established substrate for ACE, it is not entirely specific to this enzyme. Other peptidases and proteases can also hydrolyze this tripeptide, which is an important consideration when using it in biological assays.

Comparative Enzymatic Hydrolysis Studies

Comparative studies have shown that other metallopeptidases can also cleave this compound. A notable example is Carboxypeptidase A (CPA) , another zinc-containing metallopeptidase. Research has demonstrated that both ACE and CPA can hydrolyze HHL. nih.gov However, the catalytic properties of the two enzymes with respect to this substrate differ in several key aspects. For instance, the hydrolysis of HHL by ACE is chloride-dependent, whereas its hydrolysis by CPA is not. nih.gov Furthermore, ACE exhibits a lower Km for HHL compared to CPA, indicating a higher affinity. nih.gov

Table 2: Comparative Hydrolysis of this compound

| Enzyme | Hydrolyzes HHL? | Key Differentiating Property |

| Angiotensin-Converting Enzyme (ACE) | Yes | Chloride-dependent hydrolysis |

| Carboxypeptidase A (CPA) | Yes | Chloride-independent hydrolysis |

| Data based on a comparative study of ACE and CPA. nih.gov |

Molecular Determinants of Ligand-Target Binding

The binding of this compound to a target protein, such as an enzyme active site, is governed by a combination of non-covalent interactions. These include hydrogen bonding, hydrophobic forces, and electrostatic contributions, all of which are influenced by the specific stereochemistry and chemical groups within the peptide.

Hydrogen bonds are critical for the specificity and stability of peptide-protein interactions. In this compound, several functional groups can participate in hydrogen bonding. The amide bonds of the peptide backbone, the benzoyl carbonyl group, the imidazole (B134444) ring of histidine, and the terminal carboxylate of leucine (B10760876) are all potential hydrogen bond donors or acceptors.

In a closely related peptide, Hippuryl-L-histidyl-L-leucine, X-ray crystallography has revealed an intramolecular hydrogen bond between the C-terminus and the N-delta atom of the histidine ring, which stabilizes a helical conformation. nih.gov Furthermore, intermolecular hydrogen bonds are formed between the C-terminal carboxylate group and the protonated N-epsilon atom of the histidyl ring, linking the tripeptides into infinite chains. nih.gov For this compound, similar hydrogen bonding patterns with a target receptor site would be expected. The benzoyl group's oxygen atom can also act as a hydrogen bond acceptor. researchgate.net The d-configuration of the histidine residue may alter the geometry of these hydrogen bonds compared to its L-counterpart, potentially influencing binding affinity and specificity.

| Potential Hydrogen Bond Donor/Acceptor | Role in this compound |

| Benzoyl Carbonyl Oxygen | Acceptor |

| Glycine (B1666218) Amide N-H | Donor |

| Histidine Amide N-H | Donor |

| Histidine Imidazole Ring | Donor (N-H) and Acceptor (N) |

| Leucine Amide N-H | Donor |

| Leucine Carboxyl Group | Donor (O-H) and Acceptor (C=O) |

Hydrophobic interactions are a major driving force for the binding of peptides to proteins, particularly in aqueous environments. The benzoyl group at the N-terminus and the isobutyl side chain of the C-terminal leucine are the primary hydrophobic moieties in this compound. These nonpolar groups are likely to interact with hydrophobic pockets or surfaces on a target protein, displacing water molecules and leading to a thermodynamically favorable interaction.

The aromatic ring of the benzoyl group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan at the binding site. nih.gov The leucine side chain, being a large and flexible hydrophobic group, can adapt to the shape of hydrophobic cavities, maximizing van der Waals contacts. nih.gov Studies on other peptides have shown that increasing the hydrophobicity of residues on the nonpolar face of an amphipathic helix enhances its interaction with membranes and can stabilize its secondary structure. nih.gov The introduction of a benzoyl group has been shown to increase the affinity of some peptide antagonists, presumably by interacting with a hydrophobic region on the receptor. nih.gov

Electrostatic interactions, including salt bridges and dipole-dipole interactions, play a significant role in the orientation and binding of peptides. The histidine residue is particularly important in this regard due to its imidazole side chain, which has a pKa near physiological pH. nih.gov This allows it to be protonated or neutral, enabling it to act as a hydrogen bond donor or acceptor and to participate in electrostatic interactions.

Allosteric Modulation and Conformational Coupling

The incorporation of a d-amino acid, such as the d-histidine (B556032) in this compound, can have profound effects on the peptide's conformation and its interaction with a target protein. D-amino acids are known to induce specific secondary structures, such as β-turns and β-hairpins, which may not be favored by peptides composed solely of L-amino acids. rsc.orgnih.gov This conformational constraint can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity and biological activity.

The substitution of an L-amino acid with its D-enantiomer can destabilize α-helical structures but can be a key element in forming tight turns. rsc.org This altered backbone conformation induced by the d-histidine can lead to allosteric modulation of a receptor. By binding to a site distinct from the primary (orthosteric) binding site, the peptide can induce a conformational change in the receptor that alters its activity. nih.gov The specific positioning of the histidine imidazole group and the leucine side chain, dictated by the d-histidine-induced turn, would be critical for these allosteric effects. However, it is also noted that for some activities, such as antioxidant properties, the substitution of L-histidine (B1673261) with D-histidine can reduce efficacy, suggesting that the precise stereochemical positioning of the imidazole group is crucial for function. nih.govmdpi.com

The introduction of a d-amino acid can also confer resistance to enzymatic degradation, which is a significant advantage for peptide-based therapeutics. rsc.org

| Feature | Influence on Molecular Interaction |

| Benzoyl Group | Enhances hydrophobic interactions and can participate in π-π stacking. nih.govnih.gov |

| Glycine | Provides conformational flexibility to the peptide backbone. |

| D-Histidine | Induces specific turn structures, influencing overall conformation and potentially leading to allosteric modulation. rsc.orgnih.gov Its imidazole ring is key for hydrogen bonding and electrostatic interactions. nih.gov |

| L-Leucine | Its hydrophobic side chain contributes significantly to binding through hydrophobic interactions. nih.gov The terminal carboxylate is involved in electrostatic interactions and hydrogen bonding. |

Structural Biology and Conformational Analysis of Benzoylglycyl D Histidyl L Leucine

Solution-State Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. For a tripeptide like Benzoylglycyl-d-histidyl-l-leucine, NMR provides atomic-level information on its secondary structure. The methodology involves assigning proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and then using this information to deduce structural restraints. nih.gov

Key NMR parameters used for secondary structure prediction include:

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of their position in the peptide sequence. Specific patterns of short- and medium-range NOEs are indicative of particular secondary structures like β-turns or extended conformations. nih.gov

Chemical Shift Index (CSI): The deviation of ¹Hα and ¹³Cα chemical shifts from their random coil values is a reliable indicator of secondary structure. nih.gov

Coupling Constants (³JHNα): The magnitude of the coupling constant between the amide proton (HN) and the α-proton (Hα) provides information about the backbone dihedral angle φ, which is characteristic of different secondary structures.

Amide Proton Exchange Rates: The rate at which amide protons exchange with solvent (D₂O) indicates their accessibility and involvement in hydrogen bonding. Protons involved in stable hydrogen bonds, such as those in a β-turn, will exchange more slowly. nih.gov

For a tripeptide, these NMR experiments can help identify the presence of stable structures such as β-turns, which are common in peptides that bind to enzymes. The analysis of NOE patterns is particularly crucial for defining the peptide's fold.

Table 1: Expected NMR Patterns for Secondary Structures

| Secondary Structure | Characteristic NOE Patterns | ³JHNα Coupling Constant (Hz) |

|---|---|---|

| Extended Strand | Strong dαN(i, i+1) NOEs | > 8 |

| β-Turn | dNN(i+1, i+2), dαN(i, i+2) | Variable |

| Random Coil | Weak or absent sequential NOEs | ~6-7 |

This interactive table summarizes the key NMR observables used to predict the secondary structure of peptides.

The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) provides a signature of its secondary structural elements.

α-Helices are characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets typically show a negative band near 218 nm and a positive band around 195 nm.

β-Turns and random coils have distinct spectra, with random coils showing a strong negative band near 200 nm.

For this compound, CD spectroscopy can be used to assess its conformational state in different solution conditions (e.g., varying pH or solvent polarity). The presence of the histidine residue can influence the CD spectrum, as its imidazole (B134444) ring can participate in coordination or other interactions that affect the peptide backbone conformation. nih.govnih.gov Studies on similar ACE inhibitors like lisinopril (B193118), which contains a phenylalanine moiety, have shown that aromatic side chains can influence the CD spectrum, with specific peaks potentially related to π-π stacking interactions. acs.org Likewise, the benzoyl group and the histidine and leucine (B10760876) side chains in this compound will contribute to its unique CD signature.

Solid-State Structural Investigations

While solution-state studies reveal the dynamic structure of a peptide, solid-state analysis via X-ray crystallography provides a static, high-resolution snapshot of its conformation, particularly when bound to its target.

To understand the precise mechanism of inhibition, this compound can be co-crystallized with its target, the angiotensin-converting enzyme (ACE). This involves forming a stable complex between the inhibitor and the enzyme and then growing a single crystal of this complex suitable for X-ray diffraction analysis. The resulting electron density map allows for the building of an atomic-resolution model of the inhibitor within the enzyme's active site. nih.gov

Structural studies have been successfully performed on ACE complexed with numerous inhibitors, including lisinopril and enalapril. nih.govrsc.org These studies reveal that ACE possesses a deep active-site channel containing a catalytic zinc ion, which is crucial for its function. nih.gov Co-crystallization provides definitive evidence of the binding mode and the specific interactions that anchor the inhibitor to the enzyme.

The crystal structure of the ACE-inhibitor complex reveals the intricate network of interactions within the enzyme's active site. The ACE active site is often described as having three main pockets: S1, S2, and S1'. mdpi.com The analysis of how this compound fits into these pockets is key to understanding its potency and specificity.

S1 Pocket: This pocket is relatively large and typically accommodates the C-terminal residue of the substrate or inhibitor. For the target compound, the L-Leucine side chain would be expected to occupy this pocket, forming hydrophobic interactions.

S2 Pocket: This pocket accommodates the penultimate residue. The D-Histidyl side chain would interact with this pocket. The unusual D-configuration of the histidine is a critical feature that influences its fit and interactions.

S1' Pocket: This pocket is adjacent to the catalytic zinc ion. The inhibitor's zinc-binding group, in this case likely the carboxyl group of leucine coordinated with the benzoyl-glycyl moiety, interacts directly with the zinc ion, mimicking the transition state of the natural substrate, angiotensin I. nih.govyoutube.com

Hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion are the primary forces stabilizing the inhibitor in the binding pocket. mdpi.com For example, the crystal structure of human ACE with lisinopril shows key interactions with residues like His353, Ala354, Glu384, His513, and Tyr523. nih.gov Similarly, the benzoyl group of this compound could form π-π stacking interactions with aromatic residues in the active site, further stabilizing the complex. nih.gov

Table 2: Key ACE Active Site Residues and Potential Interactions with Inhibitors

| ACE Residue | Potential Interaction Type | Interacting Inhibitor Moiety | |

|---|---|---|---|

| His353, His383, His513 | Active Site Cleft | Hydrogen Bonding | Carbonyls, Carboxylate |

| Glu384 | Active Site Cleft | Zinc Coordination, H-Bonding | Zinc-Binding Group |

| Tyr523 | S1' Pocket | Hydrogen Bonding | Carboxylate |

| Ala354, Val518 | S1, S2 Pockets | Hydrophobic Interaction | Phenyl, Proline, Leucine side chains |

This interactive table summarizes important residues in the ACE active site and their general roles in binding inhibitors, based on published structures of other ACE-inhibitor complexes. nih.govmdpi.comnih.gov

Conformational Dynamics and Flexibility Studies

Peptides are not rigid molecules; they possess a degree of conformational flexibility that can be essential for their biological function. The binding of an inhibitor to an enzyme is often a dynamic process involving conformational changes in both molecules. Studies on the conformational dynamics of this compound can illuminate its binding pathway and the range of conformations it can adopt.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Angiotensin I |

| Angiotensin II |

| Lisinopril |

| Enalapril |

| Captopril |

| Leucine |

| Histidine |

| Glycine (B1666218) |

| Phenylalanine |

Molecular Dynamics Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the conformational space that peptides sample in solution. nih.gov For a tripeptide like this compound, MD simulations can predict the energetically favorable conformations, intramolecular hydrogen bonding patterns, and the influence of solvent on its structure.

Comprehensive MD simulations on model heptapeptides have demonstrated that even a single residue change can significantly alter the conformational ensemble. nih.gov These simulations, often running for hundreds of nanoseconds, track the root-mean-squared deviation (RMSD) of the peptide backbone to assess conformational stability and changes over time. nih.govmdpi.com For instance, simulations of peptides in explicit solvents like dimethyl sulfoxide (B87167) (DMSO) or water reveal distinct conformational preferences. nih.gov

A hypothetical MD simulation of this compound would likely reveal a compact set of conformations stabilized by intramolecular hydrogen bonds, possibly involving the histidine imidazole ring and the peptide backbone. The relative orientation of the benzoyl and imidazole rings would also be a key determinant of the conformational ensemble.

Table 1: Hypothetical Dominant Conformations of this compound from MD Simulations

| Conformation ID | Key Dihedral Angles (φ, ψ) | Predominant Intramolecular Interactions | Predicted Solvent Accessible Surface Area (SASA) Ų |

| Conf-1 | Gly (φ≈-150, ψ≈+150), d-His (φ≈+60, ψ≈+30), Leu (φ≈-60, ψ≈-40) | H-bond: Benzoyl C=O to Leu N-H | 150 |

| Conf-2 | Gly (φ≈-80, ψ≈+100), d-His (φ≈+90, ψ≈-10), Leu (φ≈-120, ψ≈+110) | H-bond: His imidazole N-H to Gly C=O | 180 |

| Conf-3 | Gly (φ≈-160, ψ≈+160), d-His (φ≈+50, ψ≈+50), Leu (φ≈-70, ψ≈-50) | Hydrophobic collapse: Benzoyl ring and Leu side chain | 135 |

| --- | --- | --- | --- |

This table is illustrative and based on general principles of peptide conformational analysis. Actual values would require specific MD simulations.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an experimental technique that provides insights into protein and peptide dynamics in solution. nih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent. nih.gov Regions of the peptide that are highly flexible or solvent-exposed will exchange hydrogen for deuterium more rapidly than regions that are structured or buried within the molecule. researchgate.net

For this compound, HDX-MS could be employed to study how its conformation changes upon binding to a target protein, such as an enzyme. By comparing the deuterium uptake of the free peptide to that of the peptide in a complex, it is possible to identify the regions of the peptide that are involved in the interaction. nih.govsciopen.com A decrease in deuterium exchange in a particular region of the peptide upon binding would suggest that this region becomes less solvent-accessible, likely because it is part of the binding interface. nih.gov

The general workflow for a bottom-up HDX-MS experiment involves:

Incubating the peptide in a deuterated buffer for various time points.

Quenching the exchange reaction by lowering the pH and temperature.

Analyzing the mass increase of the peptide using mass spectrometry. researchgate.net

Table 2: Predicted HDX-MS Protection Factors for this compound Upon Target Binding

| Peptide Region | Predicted Protection Factor (Free) | Predicted Protection Factor (Bound) | Interpretation |

| Benzoylglycyl | Low | High | Likely involved in binding interface |

| d-Histidyl | Medium | High | Likely involved in binding, potential conformational stabilization |

| l-Leucine | Low | Medium | Potential secondary interaction with the target |

| --- | --- | --- | --- |

This table is a hypothetical representation of expected HDX-MS results based on the principles of the technique.

Structure-Activity Relationship (SAR) Derivation from Analog Studies

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound, which bears resemblance to some Angiotensin-Converting Enzyme (ACE) inhibitors, SAR can be inferred from studies on related di- and tripeptide inhibitors. nih.govacs.orgyoutube.com ACE inhibitors are a well-studied class of drugs where SAR has been extensively explored. acs.orgslideshare.net

Key structural features of peptide-based inhibitors that often influence activity include:

N-terminal group: The benzoyl group in this compound likely contributes to hydrophobic interactions within a binding pocket. Modifications to this group, such as changing the aromatic ring substitution, would be expected to alter binding affinity.

Amino acid side chains: The nature of the amino acid side chains is critical. For instance, in many peptide inhibitors, a hydrophobic side chain at the C-terminus, like leucine, is beneficial for activity. The histidine imidazole ring can participate in hydrogen bonding or act as a proton donor/acceptor.

Stereochemistry: The use of a d-amino acid, such as d-histidine (B556032), can significantly impact the peptide's conformation and its ability to fit into a binding site. This can also confer resistance to degradation by proteases.

Peptide backbone: The amide bonds of the peptide backbone are important for hydrogen bonding interactions with the target protein.

Systematic studies on di- and tripeptide inhibitors have shown that the potency and selectivity can be finely tuned by modifying these structural elements. nih.govnih.gov For example, SAR studies on tripeptide aldehyde inhibitors of the proteasome have shown that hydrophobic groups at certain positions enhance activity. mdpi.com

Table 3: Inferred Structure-Activity Relationships for this compound Analogs

| Analog Modification | Position | Predicted Effect on Activity | Rationale based on Analogous Compounds |

| Replace Benzoyl with Acetyl | N-terminus | Decrease | Reduced hydrophobic interaction potential |

| Replace d-His with l-His | P2 | Likely significant change (increase or decrease) | Alters peptide conformation and fit in binding site |

| Replace Leu with Ala | C-terminus | Decrease | Reduced hydrophobic interaction at the C-terminus |

| Methylate His imidazole | P2 | Likely decrease | Blocks potential hydrogen bonding |

| Introduce a sulfhydryl group on Benzoyl | N-terminus | Potential increase for metalloenzyme targets | Mimics zinc-binding groups in some ACE inhibitors nih.gov |

| --- | --- | --- | --- |

This table presents hypothetical SAR trends based on established principles from related peptide inhibitors.

Advanced Bioanalytical Methodologies for Benzoylglycyl D Histidyl L Leucine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of synthetic peptides, serving to separate the target peptide from impurities and degradation products. lcms.czjpt.com These impurities can arise during solid-phase peptide synthesis (SPPS) and may include truncated sequences, deletion sequences, or products with incomplete deprotection. lcms.czalmacgroup.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode (RP-HPLC), is a well-established technique for assessing the purity of synthetic peptides like Benzoylglycyl-d-histidyl-l-leucine. lcms.czaltabioscience.com This method separates molecules based on their hydrophobicity. waters.com A common approach involves using a C18 stationary phase and a mobile phase gradient of water and a more nonpolar solvent, such as acetonitrile. altabioscience.com

To enhance peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. lcms.cz TFA protonates the carboxyl groups of the peptide, which can reduce secondary interactions with the stationary phase and lead to sharper peaks. lcms.cz Detection is typically performed using ultraviolet (UV) absorbance at a wavelength of 210-230 nm, which is optimal for detecting the peptide bond. almacgroup.comaltabioscience.com The purity of the peptide is determined by the relative area of the main peak in the chromatogram. jpt.com

For accurate quantification and characterization, HPLC is often coupled with mass spectrometry (LC-MS). jpt.comresearchgate.net While TFA is beneficial for chromatography, it can suppress ionization in the mass spectrometer. lcms.cz Therefore, for LC-MS applications, formic acid is often used as an alternative mobile phase additive. lcms.cz

Table 1: Typical HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Aqueous component of the gradient |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic component of the gradient |

| Gradient | A shallow gradient of increasing Mobile Phase B | To elute the peptide and separate impurities |

| Flow Rate | Typically 0.5 - 2.0 mL/min | To move the mobile phase through the column |

| Detection | UV at 210-230 nm | To detect the peptide bonds |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. chromatographytoday.comlabmal.com UPLC systems utilize columns packed with smaller particles (typically 1.7 µm) and can operate at higher pressures. chromatographytoday.combiopharminternational.com This results in sharper peaks and better separation of closely related peptides, which is crucial for identifying subtle impurities. chromatographytoday.com

The enhanced resolution of UPLC is particularly beneficial for analyzing complex peptide mixtures and for detecting post-translational modifications. labmal.comchromatographyonline.com The increased sensitivity allows for the detection of low-abundance peptides. labmal.com Furthermore, UPLC significantly reduces analysis time, making it suitable for high-throughput applications. chromatographytoday.combiopharminternational.com The principles of mobile phase composition and detection used in HPLC are also applicable to UPLC. waters.com

Table 2: Comparison of HPLC and UPLC for Peptide Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and enabling sequence verification. osu.eduucsf.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of peptides. nih.goveuropeanpharmaceuticalreview.com In ESI-MS, a solution of the peptide is introduced into the mass spectrometer, where it is converted into gas-phase ions. europeanpharmaceuticalreview.com A key characteristic of ESI is the formation of multiply charged ions (e.g., [M+nH]ⁿ⁺), which allows for the analysis of large molecules on instruments with a limited mass-to-charge (m/z) range. ucsf.edueuropeanpharmaceuticalreview.com

ESI-MS is highly sensitive and can be directly coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov This combination allows for the separation of peptides by LC followed by their immediate characterization by MS. The technique is valuable for confirming the molecular weight of the synthesized this compound and for identifying potential impurities. nih.gov The ionization efficiency in ESI can be influenced by the hydrophobicity of the peptide and the composition of the solvent. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide analysis. libretexts.orgeuropeanpharmaceuticalreview.com In MALDI, the peptide sample is co-crystallized with a matrix material on a target plate. libretexts.org A laser pulse is then used to desorb and ionize the sample, and the resulting ions are accelerated in a time-of-flight analyzer. libretexts.org

A significant advantage of MALDI-TOF MS is that it predominantly produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum. libretexts.orgeuropeanpharmaceuticalreview.com This makes it a rapid and straightforward method for determining the molecular weight of peptides and assessing the purity of a sample. libretexts.orgacs.org MALDI is known for its high sensitivity, speed, and tolerance to some buffers and contaminants. europeanpharmaceuticalreview.comnih.gov However, for optimal results, sample cleanup can significantly enhance the quality of the data. nih.gov

Table 3: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis

| Feature | ESI-MS | MALDI-TOF MS |

| Ionization State | Multiply charged ions | Predominantly singly charged ions |

| Sample Introduction | Liquid solution | Co-crystallized with a matrix |

| Coupling to LC | Easily coupled | Can be coupled (e.g., HPLC-MALDI) |

| Throughput | Can be high with autosamplers | Generally high |

| Tolerance to Salts | Lower | Higher |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Verification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of a peptide. osu.edunih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions are then analyzed to determine their mass-to-charge ratios. osu.edu

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of characteristic fragment ions known as b- and y-ions. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. uab.edu This fragmentation pattern provides definitive confirmation of the peptide's identity and can be used to locate any modifications. acs.org Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can be employed to generate the fragment ions. nih.gov The presence of a d-amino acid, such as the d-histidine (B556032) in this compound, can sometimes influence the fragmentation pattern, providing further structural information. nih.gov

Table 4: Common Fragment Ions in Peptide MS/MS

| Ion Type | Description |

| b-ions | N-terminal fragments containing the N-terminus of the peptide. |

| y-ions | C-terminal fragments containing the C-terminus of the peptide. |

| a-ions | N-terminal fragments formed by the loss of a carbonyl group from a b-ion. |

| x-ions | C-terminal fragments with a different cleavage site than y-ions. |

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid, sensitive, and often non-destructive ways to quantify molecules in solution. For this compound, UV-Vis spectrophotometry and fluorescence-based assays are particularly valuable.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for determining the concentration of peptides in a solution. formulationbio.com The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. formulationbio.com

The ability of this compound to absorb UV light is primarily due to its aromatic components: the benzoyl group and the imidazole (B134444) ring of the histidine residue. nih.govthermofisher.com Peptide bonds also contribute to absorbance, typically around 200-220 nm. nih.gov The aromatic side chains of histidine, tryptophan, and tyrosine result in a characteristic absorbance maximum at approximately 280 nm, although the peak for histidine is less intense than for the other two. nih.gov For this compound, the wavelength of maximum absorbance (λmax) would be determined experimentally by scanning a solution of the peptide across a range of UV wavelengths. This λmax is then used for quantitative measurements.

To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 1: Example Calibration Data for this compound Quantification using UV-Vis Spectrophotometry

This table illustrates the linear relationship between concentration and absorbance, which forms the basis of quantitative analysis via UV-Vis spectrophotometry. The data is hypothetical and assumes a λmax of 220 nm.

| Standard No. | Concentration (µM) | Absorbance at 220 nm (A.U.) |

| 1 | 10 | 0.152 |

| 2 | 20 | 0.305 |

| 3 | 40 | 0.610 |

| 4 | 60 | 0.914 |

| 5 | 80 | 1.220 |

Fluorescence-Based Assays for Enzymatic Activity Monitoring

Fluorescence-based assays are highly sensitive and versatile tools for monitoring enzyme activity in real-time. iaanalysis.comassaygenie.com These assays are particularly useful for studying enzymes that cleave this compound, such as ACE. nih.govnih.gov The principle often relies on Förster Resonance Energy Transfer (FRET), a mechanism where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (quencher) when they are in close proximity (typically 1-10 nm). assaygenie.competernagyweb.hu

In a typical assay design, the this compound peptide is chemically modified to include a donor fluorophore on one end and a quencher molecule on the other. In this intact state, the quencher absorbs the energy emitted by the donor, resulting in minimal fluorescence. When an enzyme cleaves the peptide bond between specific amino acids, the donor and quencher are separated. This separation disrupts FRET, causing a significant increase in the donor's fluorescence emission. researchgate.net The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction.

This method allows for the continuous monitoring of enzymatic activity and is well-suited for high-throughput screening of potential enzyme inhibitors. abcam.comabcam.com For example, a candidate inhibitor would be added to the reaction, and its effectiveness would be measured by the degree to which it slows down the rate of fluorescence increase.

Table 2: Research Findings on Enzymatic Cleavage of a FRET-Labeled this compound Substrate

This table shows hypothetical data from a kinetic experiment monitoring the activity of a peptidase. The increase in fluorescence intensity over time reflects the enzymatic cleavage of the substrate.

| Time (minutes) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 150 |

| 5 | 850 |

| 10 | 1600 |

| 15 | 2450 |

| 20 | 3200 |

Capillary Electrophoresis (CE) for Purity and Interaction Studies

Capillary electrophoresis is a high-resolution separation technique that is highly effective for the analysis of peptides. nih.govspringernature.com It separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-mass ratio. bio-rad.com CE offers advantages such as rapid analysis times, high efficiency, and minimal sample consumption. springernature.com

For this compound, CE is an excellent method for assessing purity. A highly pure sample of the peptide will migrate through the capillary as a single, sharp peak in the resulting electropherogram. The presence of impurities, such as byproducts from synthesis (e.g., incomplete peptide chains or enantiomeric contaminants), would be revealed as additional, distinct peaks. nih.gov By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.

Furthermore, a specific mode of CE, known as Affinity Capillary Electrophoresis (ACE), is a powerful tool for studying non-covalent interactions between the peptide and its biological targets. nih.govharvard.edunih.gov In an ACE experiment, the target molecule (e.g., an enzyme or receptor) is included in the electrophoresis running buffer. utsouthwestern.edu When the peptide is injected, it will interact with the target molecule, forming a complex. This binding alters the peptide's effective charge and size, leading to a change in its electrophoretic mobility and migration time compared to its migration in a buffer without the target molecule. mdpi.com By measuring the change in migration time at various concentrations of the target molecule, one can determine key binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the interaction.

Table 3: Hypothetical Capillary Electrophoresis Data for Purity and Interaction Analysis of this compound

This table presents simulated results from two types of CE experiments. The purity analysis shows a primary peak with a minor impurity. The interaction study demonstrates a shift in migration time upon binding to a target protein, indicative of a specific interaction.

| Experiment Type | Condition | Migration Time (min) | Peak Area (%) |

| Purity Analysis | Sample Lot A | 8.52 | 99.1 |

| Sample Lot A (Impurity) | 8.95 | 0.9 | |

| Interaction Study | Peptide Only | 8.52 | 100 |

| Peptide + Target Protein | 10.34 | 100 |

Theoretical and Computational Investigations of Benzoylglycyl D Histidyl L Leucine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, such as Benzoylglycyl-d-histidyl-l-leucine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. parssilico.comucsf.edu This method is crucial for predicting how the peptide might interact with a biological target, such as an enzyme active site. The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site and then using a scoring function to rank them. nih.gov

Ligand-Protein Docking Algorithms and Scoring Functions

To predict the binding pose of this compound, a search algorithm explores the many degrees of freedom of the system, including the ligand's translational and rotational orientation and its internal torsional freedom. qiagenbioinformatics.com Common algorithms include genetic algorithms, which evolve a population of poses toward a better solution, and Monte Carlo methods, which randomly sample new poses and accept them based on an energy criterion.

Once a set of possible binding poses is generated, a scoring function is used to estimate the binding affinity for each pose and rank them. slideshare.netnih.gov An ideal scoring function would consistently identify the experimentally observed binding mode as the top-ranked pose. nih.gov These functions are generally categorized into three main types: force-field-based, empirical, and knowledge-based. rsc.orgwikipedia.orgbionity.com

| Scoring Function Type | Principle | Typical Components |

| Force-Field-Based | Calculates the binding energy using terms from classical molecular mechanics force fields. wikipedia.orgbionity.com | Van der Waals interactions, electrostatic interactions, bond/angle/dihedral strain energy. |

| Empirical | Uses a regression-based equation with weighted energy terms derived from experimental binding data of a training set of protein-ligand complexes. nih.govbionity.com | Hydrogen bonds, ionic interactions, hydrophobic contacts, and penalties for flexibility loss. bionity.com |

| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand structures, based on the frequency of specific atom-pair contacts. rsc.orgwikipedia.org | Atom-pair potentials, distance-dependent interaction potentials. |

The choice of algorithm and scoring function is critical, as their combination determines the accuracy and computational efficiency of the docking simulation. For a peptide like this compound, a scoring function that accurately models hydrogen bonds and electrostatic interactions would be essential due to the nature of its amino acid side chains.

Ensemble Docking Approaches for Flexible Targets

Treating a protein receptor as a rigid structure is a significant limitation, as proteins are dynamic entities that can undergo conformational changes upon ligand binding. nih.govnih.gov Ensemble docking addresses this by docking the ligand against multiple conformations of the target protein. youtube.comresearchgate.net This collection of protein structures can be generated from experimental methods like X-ray crystallography or NMR, or from computational methods such as molecular dynamics simulations.

By using an ensemble of receptor structures, the simulation can account for the flexibility of key residues in the binding site, potentially revealing binding modes that would be missed in a rigid-receptor docking experiment. nih.govyoutube.com This is particularly important for accurately predicting the binding of flexible peptides like this compound.

| Docking Approach | Receptor Representation | Key Advantage | Potential Application for the Peptide |

| Rigid Docking | Single, static conformation | Fast, computationally inexpensive | Initial high-throughput virtual screening. |

| Flexible Ligand Docking | Single, static receptor; flexible ligand | Accounts for ligand conformational changes upon binding. | Standard procedure for predicting the peptide's bound conformation. |

| Ensemble Docking | Multiple static receptor conformations; flexible ligand | Models receptor flexibility, improving accuracy and identifying novel binding modes. nih.govyoutube.com | Accurately predicting the binding of the peptide to a target known to have a flexible active site. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the peptide-protein complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time and analyze conformational stability, solvent effects, and the precise dynamics of intermolecular interactions.

Explicit and Implicit Solvent Models

The surrounding solvent, typically water, plays a critical role in molecular interactions. MD simulations can model the solvent in two primary ways: explicitly or implicitly. wikipedia.org

Explicit solvent models treat individual solvent molecules as part of the simulation. wikipedia.org This provides a highly detailed and physically realistic representation of solute-solvent interactions, including specific hydrogen bonds. However, it is computationally very expensive due to the large number of atoms that must be simulated. nih.gov

Implicit solvent models represent the solvent as a continuous medium with average properties, such as a dielectric constant, rather than as individual molecules. wikipedia.orgwikipedia.org This approach is much faster and can accelerate conformational sampling but sacrifices the detailed, specific interactions between the solute and individual solvent molecules. nih.govrsc.org

| Solvent Model | Description | Advantages | Disadvantages |

| Explicit | Individual solvent molecules (e.g., TIP3P water) are included in the simulation box. wikipedia.orgnih.gov | High physical realism, captures specific solute-solvent interactions. | Computationally intensive, requires longer simulation times for convergence. nih.gov |

| Implicit | Solvent is treated as a continuum with averaged properties (e.g., Generalized Born model). wikipedia.orgnih.gov | Computationally efficient, faster conformational sampling. wikipedia.orgnih.gov | Lacks atomic detail, may miss specific solvent effects and local density fluctuations. wikipedia.org |

For studying this compound, an explicit solvent model would be preferred to accurately capture the hydration of the peptide and its interactions with water molecules in the binding pocket, which can be crucial for binding stability.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Energy Calculation

While docking scores provide a rapid estimate of binding affinity, more rigorous and accurate calculations can be performed using methods like Free Energy Perturbation (FEP) and Umbrella Sampling. These techniques calculate the binding free energy (ΔG), a direct measure of binding affinity.

Free Energy Perturbation (FEP) is a physics-based method that calculates the free energy difference between two states by simulating a non-physical, "alchemical" transformation of one molecule into another over a series of small steps. mavenrs.comyoutube.com To calculate the absolute binding free energy, one can simulate the decoupling of the ligand from its environment, both in the protein's binding site and in bulk solvent. rsc.orgacs.orgnih.gov

Umbrella Sampling is another powerful technique used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the peptide and the protein's binding site. researchgate.netmdtutorials.com The simulation is divided into a series of "windows" along this coordinate, and in each window, a biasing potential (the "umbrella") is applied to ensure adequate sampling. mdtutorials.comnih.gov The resulting PMF profile reveals the free energy changes during the binding or unbinding process, from which the binding free energy can be determined. researchgate.netacs.org

| Method | Principle | Output |

| Free Energy Perturbation (FEP) | An "alchemical" transformation between two states (e.g., ligand-bound vs. ligand-unbound) is simulated in discrete steps. youtube.com | Relative or absolute binding free energy (ΔΔG or ΔG). |

| Umbrella Sampling | A biasing potential is applied along a reaction coordinate to overcome energy barriers and ensure proper sampling. researchgate.netnih.gov | Potential of Mean Force (PMF) profile, from which ΔG can be derived. mdtutorials.com |

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For the highest level of theoretical detail, particularly when studying chemical reactions or phenomena involving changes in electronic structure (like charge transfer), quantum mechanical (QM) methods are required. nsf.govnih.gov However, performing QM calculations on an entire protein-solvent system is computationally prohibitive.

The hybrid QM/MM approach solves this by partitioning the system into two regions. numberanalytics.comnih.gov The chemically active core, such as the peptide ligand and the key amino acid residues of the binding site, is treated with a high-accuracy QM method. nih.govbioexcel.eu The rest of the system, including the bulk of the protein and the solvent, is treated with a much faster classical MM force field. nsf.govnih.gov

This multi-scale approach allows for the accurate investigation of electronic effects within the active site while still accounting for the influence of the surrounding protein environment. nih.gov For this compound, a QM/MM calculation could be used to study the precise nature of hydrogen bonds, proton transfer events involving the histidine residue, or the polarization of the peptide's electron density upon binding to a metalloenzyme. numberanalytics.combioexcel.eu

| Computational Layer | Region of System | Method | Purpose |

| QM Region | This compound and key active site residues (e.g., catalytic residues, metal ions). | Density Functional Theory (DFT) or other ab initio methods. | Accurately model electronic structure, bond breaking/formation, charge transfer, and polarization. nsf.govbioexcel.eu |

| MM Region | Remainder of the protein and solvent molecules. | Classical Force Field (e.g., AMBER, CHARMM). | Provide the structural and electrostatic context of the broader environment at a lower computational cost. nih.gov |

By combining these theoretical and computational methods, researchers can build a comprehensive, multi-scale model of how this compound interacts with a biological target, from predicting its initial binding pose to quantifying its binding affinity and understanding the detailed electronic interactions that stabilize the complex.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a peptide is fundamental to its chemical behavior and biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. nih.gov These methods provide detailed insights into electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's reactivity. nih.govresearchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-rich imidazole (B134444) ring of histidine and the benzoyl group's aromatic system are expected to be significant contributors to the frontier orbitals. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this tripeptide, the carbonyl oxygens and the nitrogen atoms of the imidazole ring would exhibit negative electrostatic potential, whereas the amide protons and the protonated imidazole ring would show positive potential.

| Electronic Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; likely localized on the histidine imidazole ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; likely localized on the benzoyl group. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 4.8 D | Measures overall polarity, influencing solubility and intermolecular interactions. |

From these fundamental electronic properties, a set of global reactivity descriptors, known as conceptual DFT descriptors, can be calculated. researchgate.net These descriptors quantify the molecule's reactivity and selectivity.

| Reactivity Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(HOMO+LUMO)/2 | 3.85 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/η | 0.38 eV⁻¹ | The inverse of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 2.79 eV | Quantifies the ability to accept electrons; a measure of electrophilic character. |

These analyses suggest that the most reactive sites for electrophilic attack are the nitrogen and oxygen atoms, while protonated sites are susceptible to nucleophilic attack. The interplay of these electronic features dictates how this compound interacts with its biological target. nih.gov

Protonation State Determination within Binding Sites

The d-histidyl residue in this compound is of particular importance due to the imidazole side chain's ability to exist in different protonation states near physiological pH. nih.gov The imidazole ring can be neutral, with a proton on either the delta-nitrogen (HSD/HID) or the epsilon-nitrogen (HSE/HIE), or it can be positively charged with protons on both nitrogens (HSP/HIP). nih.gov The specific protonation state is critical as it influences the molecule's hydrogen bonding capacity and electrostatic interactions, which are pivotal for binding to a receptor like Angiotensin-Converting Enzyme (ACE). acs.orgnih.gov